

spectroscopic analysis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

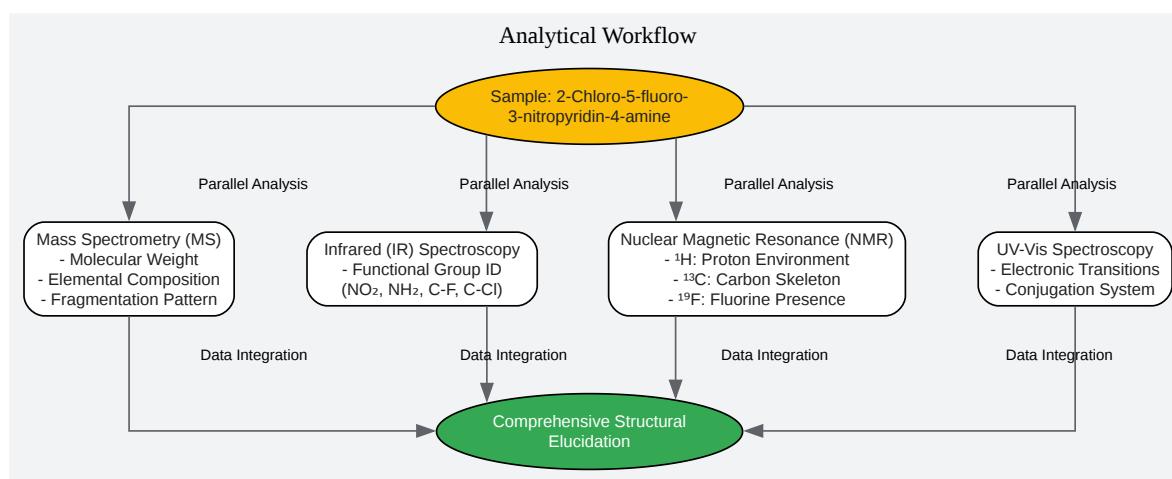
Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-nitropyridin-4-amine

Cat. No.: B1592555

[Get Quote](#)

An In-Depth Comparative Guide to the Spectroscopic Analysis of **2-Chloro-5-fluoro-3-nitropyridin-4-amine**


Authored by: A Senior Application Scientist Introduction: Defining the Molecular Signature

In the landscape of drug discovery and development, **2-Chloro-5-fluoro-3-nitropyridin-4-amine** ($C_5H_3ClFN_3O_2$) is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate.^{[1][2]} Its utility stems from the unique arrangement of substituents on the pyridine ring: a chloro group, a fluoro group, a nitro group, and an amine group. Each of these moieties imparts distinct electronic and steric properties, making precise structural verification and purity assessment paramount.

This guide provides a comprehensive, comparative analysis of the spectroscopic profile of **2-Chloro-5-fluoro-3-nitropyridin-4-amine**. We move beyond a mere recitation of data, delving into the causal relationships between the molecular structure and its spectral output. By comparing its expected spectroscopic signature with that of structurally related analogues, we aim to equip researchers with the nuanced understanding required for unambiguous characterization. This document is designed to serve as a practical, field-proven resource for scientists engaged in medicinal chemistry, chemical synthesis, and quality control.

Strategic Overview of Spectroscopic Interrogation

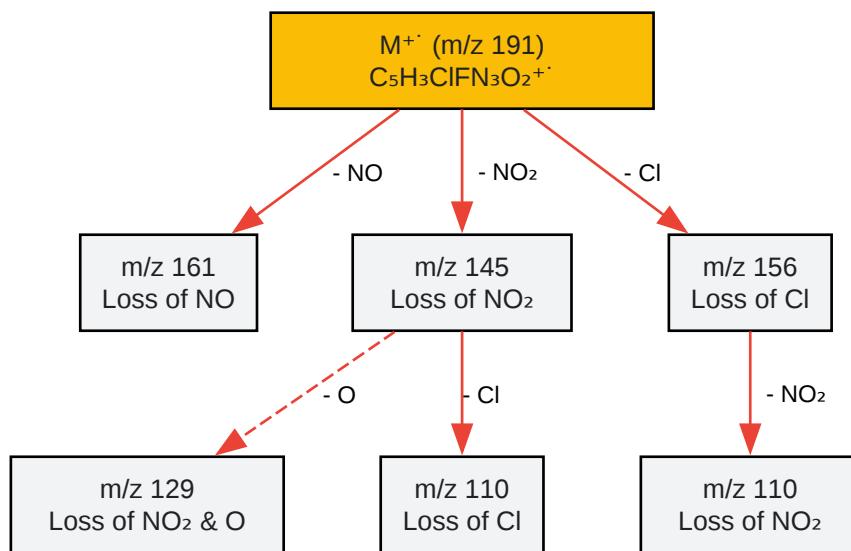
The analytical workflow for a novel or complex small molecule like **2-Chloro-5-fluoro-3-nitropyridin-4-amine** involves a multi-technique approach to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their combined data constitute a robust analytical package.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the initial and most crucial step, providing the molecular weight and, with high-resolution instruments, the elemental formula. The "nitrogen rule" is a foundational principle here: a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.


Expected Spectrum for **2-Chloro-5-fluoro-3-nitropyridin-4-amine**:

- Molecular Formula: $C_5H_3ClFN_3O_2$
- Molecular Weight: 191.55 g/mol [1]
- Expected M+ Peak: The molecular ion peak ($M^{+ \cdot}$) in Electron Ionization (EI) MS would appear at m/z 191. Due to the presence of chlorine, a characteristic M+2 peak at m/z 193 will be observed with an intensity of approximately one-third that of the M+ peak, corresponding to the natural abundance of the ^{37}Cl isotope.

Comparative Analysis:

Compound	Formula	MW (Nominal)	Key Difference from Target	Expected MS Signature Difference
Target: 2-Chloro-5-fluoro-3-nitropyridin-4-amine	$C_5H_3ClFN_3O_2$	191	-	$M^{+ \cdot}$ at m/z 191; M+2 at m/z 193.
Analogue 1: 2-Chloro-5-nitropyridin-4-amine	$C_5H_4ClN_3O_2$	173	Lacks Fluorine	$M^{+ \cdot}$ shifts down by 18 amu to m/z 173. M+2 at 175.
Analogue 2: 2-Amino-4-chloro-5-nitropyridine[2]	$C_5H_4ClN_3O_2$	173	Isomeric Form	While MW is the same, fragmentation patterns will differ due to substituent positions.

Fragmentation Pathways: The fragmentation in EI-MS is driven by the stability of the resulting ions and radicals. For substituted pyridines, fragmentation can be complex, often involving rearrangements.[3][4] A plausible fragmentation pathway for the target compound would involve initial losses of small, stable molecules or radicals from the molecular ion.

[Click to download full resolution via product page](#)

Caption: Plausible EI-MS fragmentation pathways for the target molecule.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP series or equivalent).[5]
- Ionization Method: Electron Ionization (EI) is chosen for its ability to produce rich, reproducible fragmentation patterns useful for library matching and structural elucidation.
- Electron Energy: Set to 70 eV, the industry standard that provides sufficient energy to ionize and fragment most organic molecules effectively without causing excessive fragmentation.[6]
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
- GC Conditions:
 - Injector: Split/splitless, 250 °C.
 - Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).

- Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[6]
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230 °C.[6]
 - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint."

Expected Spectrum and Key Vibrational Modes:

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Rationale and Commentary
Amine (N-H)	Asymmetric & Symmetric Stretch	3400–3250 (two bands)	The presence of two distinct bands is a hallmark of a primary amine (-NH ₂). ^[7] Their position indicates some degree of hydrogen bonding.
Amine (N-H)	Scissoring Bend	1650–1580	This bending vibration further confirms the primary amine. ^[7]
Nitro (N=O)	Asymmetric Stretch	1550–1475	Aromatic nitro groups display a very strong, characteristic absorption in this region. ^{[8][9]} This is one of the most easily identifiable peaks in the spectrum.
Nitro (N=O)	Symmetric Stretch	1360–1290	This second strong peak, coupled with the asymmetric stretch, provides definitive evidence for the -NO ₂ group. ^{[8][9]}
Aromatic Ring	C=C / C=N Stretches	1600–1450	Multiple sharp bands are expected, characteristic of the pyridine ring.
Aryl-F	C-F Stretch	1250–1100	Strong absorption due to the high polarity of the C-F bond.

Aryl-Cl	C-Cl Stretch	850–550	Typically weaker and in the fingerprint region, but contributes to the overall spectral pattern.
---------	--------------	---------	--

Comparative Analysis:

- vs. 2-Chloro-5-nitropyridin-4-amine (Analogue 1): The IR spectrum of the target compound will be highly similar to this analogue, with the key addition of a strong C-F stretching band around $1250\text{--}1100\text{ cm}^{-1}$.
- vs. 2-Chloro-5-fluoro-3-aminopyridine (Hypothetical Analogue): This comparison highlights the nitro group. The spectrum of the analogue would lack the two intense $\text{N}=\text{O}$ stretching bands at $\sim 1500\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$, which are dominant features in the target compound's spectrum.

Experimental Protocol: FTIR Analysis

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum, Bruker Tensor).
- Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr disk method can be used.[\[10\]](#)
- Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.
- Data Acquisition:
 - Spectral Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

- Data Processing: Perform a background scan of the empty ATR crystal before the sample scan. The instrument software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of atoms. For this molecule, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

^1H NMR Analysis

The molecule has only one aromatic proton and two amine protons.

Expected Spectrum (in DMSO-d₆):

Proton	Multiplicity	Approx. Chemical Shift (δ , ppm)	Rationale and Commentary
-NH ₂	Broad singlet	8.0 - 9.0	Amine protons are exchangeable and often appear as a broad signal.[11] Their downfield shift is due to the electron-withdrawing nature of the nitro-substituted ring and potential intramolecular hydrogen bonding with the nitro group. The ¹ H NMR for the non-fluorinated analogue shows this peak at 8.10 ppm.[12]
H-6	Doublet	8.5 - 9.0	This lone aromatic proton is flanked by the ring nitrogen and the electron-withdrawing nitro group, leading to significant deshielding. It will be split into a doublet by the adjacent fluorine atom (³ JHF coupling). Data for a similar compound, 2-chloro-5-nitropyridine, shows the H-6 proton at 9.2 ppm.[13]

Causality Behind Choices: DMSO-d₆ is selected as the solvent because it is polar enough to dissolve the compound and its ability to form hydrogen bonds helps in observing the -NH₂ protons, which might be too broad or exchange too rapidly in other solvents.

¹³C NMR Analysis

The pyridine ring has five distinct carbon atoms.

Expected Spectrum (in DMSO-d₆):

Carbon	Multiplicity (due to ^{19}F)	Approx. Chemical Shift (δ , ppm)	Rationale and Commentary
C-2 (C-Cl)	Doublet	145-155	The carbon bearing the chlorine will be downfield. It will show a small coupling to the fluorine atom (^3JCF).
C-3 (C-NO ₂)	Doublet	130-140	The direct attachment to the strongly electron-withdrawing nitro group causes a downfield shift. It will exhibit coupling to the fluorine (^2JCF).
C-4 (C-NH ₂)	Doublet	150-160	The carbon attached to the amine group is typically shifted downfield. It will show coupling to the fluorine (^2JCF).
C-5 (C-F)	Doublet	155-165	This carbon will be the most downfield due to the direct attachment of the highly electronegative fluorine atom. It will exhibit a very large one-bond C-F coupling constant ($^1\text{JCF} \approx 250$ Hz).[14]

C-6 (C-H)

Doublet

140-150

This carbon is adjacent to the ring nitrogen. It will be coupled to the fluorine atom (^2JCF).

Comparative Analysis: The key differentiator in the ^{13}C NMR spectrum compared to the non-fluorinated analogue (Analogue 1) is the presence of C-F coupling. Every carbon signal will appear as a doublet (or a more complex multiplet if long-range H-C coupling is resolved). The C-5 signal, in particular, will be split by a very large coupling constant, immediately confirming the position of the fluorine atom.

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled experiment (zgpg30).
 - Spectral Width: 0-180 ppm.
 - Acquisition Time: ~1.5 seconds.

- Relaxation Delay: 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans).
- ^{19}F NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment without proton decoupling.
 - Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm relative to CFCl_3). The signal should appear as a doublet due to coupling with H-6.

Conclusion

The spectroscopic analysis of **2-Chloro-5-fluoro-3-nitropyridin-4-amine** is a textbook example of leveraging a suite of analytical techniques for unambiguous structural confirmation. Mass spectrometry establishes the molecular formula, while IR spectroscopy provides a rapid check for the essential nitro and amine functional groups. It is, however, the detailed multiplet patterns in ^1H , ^{13}C , and ^{19}F NMR spectroscopy that deliver the final, irrefutable evidence of the precise arrangement of substituents on the pyridine core. By comparing the expected data with that of closely related analogues, researchers can confidently identify the unique spectral signatures—particularly those introduced by the fluorine atom—that define this valuable synthetic intermediate. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this and other complex heterocyclic molecules.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
- The solid state FT-IR spectra of nitro compounds 1, 2 and 3. (n.d.). ResearchGate.
- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. *Canadian Journal of Chemistry*, 70(4), 1028-1036.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. *Spectroscopy Online*.
- Glenn, D. F., & Edwards, W. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. *The Journal of Organic Chemistry*, 36(11), 1599-1604.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at $I \geq 4 \text{ Å} 10 16 \text{ W cm}^{-2}$ and $k \geq 790 \text{ nm}$. (n.d.). ResearchGate.
- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- **2-Chloro-5-fluoro-3-nitropyridin-4-amine.** (n.d.). PubChem.
- Nitropyridines: Synthesis and reactions. (2015). ResearchGate.
- Nitropyridines, Their Synthesis and Reactions. (1994). ResearchGate.
- Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
- 2-Chloro-5-nitropyridine. (n.d.). PubChem.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2011). ResearchGate.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-529.
- 2-Chloro-5-nitropyridin-4-amine. (n.d.). PubChem.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- 2-Chloro-5-nitropyridine - Optional[¹³C NMR] - Spectrum. (n.d.). SpectraBase.
- ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI.
- Structure of 2-chloro-5-nitro pyridine. (n.d.). ResearchGate.
- Le Guével, R., et al. (2011). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. The Journal of Organic Chemistry, 76(24), 10085–10095.
- 2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem.
- ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook.
- 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook.
- NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. (n.d.). ElectronicsAndBooks.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.
- 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook.
- 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-5-fluoro-3-nitropyridin-4-amine | C5H3ClFN3O2 | CID 22284013 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [spectroscopic analysis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592555#spectroscopic-analysis-of-2-chloro-5-fluoro-3-nitropyridin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com